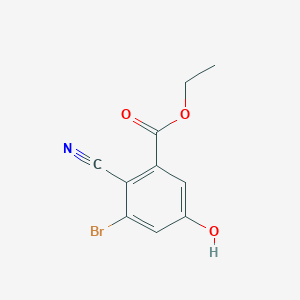
Ethyl 3-bromo-2-cyano-5-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-2-cyano-5-hydroxybenzoate is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-bromo-2-cyano-5-hydroxybenzoate?
Answer: The synthesis typically involves multi-step reactions, leveraging functional group compatibility. A common approach includes:
Bromination : Direct bromination of a precursor (e.g., ethyl 2-cyano-5-hydroxybenzoate) using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–25°C).
Cyano Group Introduction : Nitrile formation via Rosenmund-von Braun reaction or substitution with CuCN/KCN in polar aprotic solvents.
Protection/Deprotection : The hydroxyl group may require protection (e.g., acetyl or TBS groups) to prevent side reactions during bromination.
Key Considerations :
- Catalytic systems (e.g., Pd for cross-coupling) improve regioselectivity.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. How is this compound purified, and what analytical methods confirm purity?
Answer:
-
Purification :
- Liquid-Liquid Extraction : Separates acidic/byproduct impurities using dichloromethane and aqueous NaHCO₃.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) resolves brominated isomers.
- Recrystallization : Ethanol-water mixture yields high-purity crystals.
-
Analytical Methods :
Q. What spectroscopic techniques characterize this compound?
Answer:
- NMR :
- ¹H NMR : Hydroxy proton (~δ 10.5 ppm, broad), aromatic protons (δ 7.2–8.1 ppm), ethyl group (δ 1.3–4.3 ppm).
- ¹³C NMR : Cyano carbon (~δ 115 ppm), ester carbonyl (~δ 165 ppm).
- IR : Bands for -OH (~3200 cm⁻¹), C≡N (~2240 cm⁻¹), and ester C=O (~1720 cm⁻¹).
- MS : Molecular ion peak at m/z 284 (M⁺) with fragmentation patterns confirming Br and CN groups .
Advanced Research Questions
Q. How can contradictions in NMR data for this compound be resolved?
Answer: Discrepancies often arise from tautomerism (enol-keto forms) or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., hydroxy proton exchange).
- COSY/NOESY : Correlates coupling between aromatic protons and adjacent substituents.
- Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ may stabilize specific tautomers.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for comparison .
Q. What computational methods predict the reactivity and stability of this compound?
Answer:
- DFT Calculations :
- Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites.
- HOMO-LUMO gaps predict susceptibility to oxidation or nucleophilic attack.
- MD Simulations : Assess solvation effects and conformational stability in aqueous/organic media.
- QSPR Models : Relate substituent effects (e.g., -CN, -Br) to hydrolysis rates .
Q. How does the hydroxy group influence bioactivity compared to analogs (e.g., methyl or methoxy derivatives)?
Answer: The -OH group enhances hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in analogs like Ethyl 4-bromo-3-cyano-5-formylbenzoate. Comparative studies show:
- Binding Affinity : Hydroxy derivatives exhibit stronger inhibition of cytochrome P450 than methyl analogs (IC₅₀ ~2 μM vs. >10 μM).
- Solubility : -OH improves aqueous solubility (logP ~1.8 vs. ~2.5 for methoxy), critical for bioavailability.
- Metabolic Stability : Hydroxy groups undergo glucuronidation faster, reducing half-life .
Q. What strategies optimize reaction yields while minimizing side products (e.g., dehydrohalogenation)?
Answer:
- Temperature Control : Maintain ≤60°C to prevent Br elimination.
- Catalyst Selection : Use Pd(OAc)₂/XPhos for Suzuki couplings to avoid homocoupling byproducts.
- Additives : Silver carbonate scavenges HBr, suppressing acid-catalyzed side reactions.
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., nitrile vs. amide byproducts) .
Q. How is X-ray crystallography applied to determine the structure of this compound?
Answer:
- Crystal Growth : Slow evaporation from ethanol/water yields diffraction-quality crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines positional/thermal parameters, resolving disorder (e.g., ethyl group rotamers).
- Validation : Check R-factor (<5%), residual density (<0.5 eÅ⁻³), and CIF files for publication .
属性
IUPAC Name |
ethyl 3-bromo-2-cyano-5-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(13)4-9(11)8(7)5-12/h3-4,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWVDIDNWVPVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













